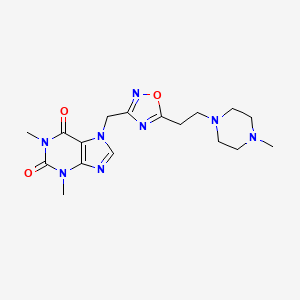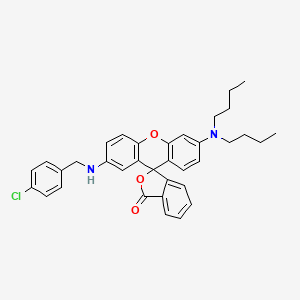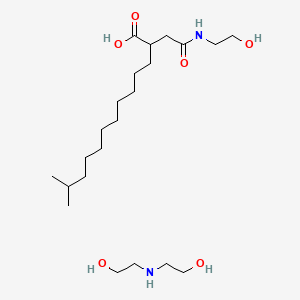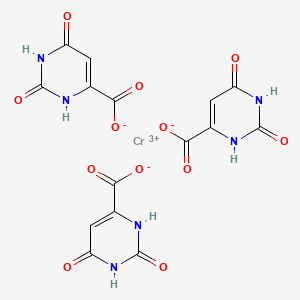
chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination compound that features a chromium ion in the +3 oxidation state complexed with 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the reaction of chromium(III) salts, such as chromium(III) chloride or chromium(III) nitrate, with 2,4-dioxo-1H-pyrimidine-6-carboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH is adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the ligands to the chromium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromium(III) center can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: The compound can be reduced back to chromium(II) using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where the 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc amalgam.
Substitution: Various ligands such as amines, phosphines, or other carboxylates can be used under appropriate conditions.
Major Products Formed
Oxidation: Chromium(VI) species such as chromates or dichromates.
Reduction: Chromium(II) complexes.
Substitution: New chromium(III) complexes with different ligands.
Applications De Recherche Scientifique
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying metal-protein interactions.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as coatings and nanocomposites.
Mécanisme D'action
The mechanism of action of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with biological molecules or substrates. The chromium(III) center can coordinate with various functional groups, leading to changes in the structure and activity of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or induce oxidative stress, depending on the specific application.
Comparaison Avec Des Composés Similaires
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other chromium(III) complexes, such as:
Chromium(III) acetate: Commonly used in organic synthesis and as a precursor for other chromium compounds.
Chromium(III) chloride: Widely used in industrial processes and as a catalyst.
Chromium(III) picolinate: Known for its use as a dietary supplement for its potential health benefits.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties compared to other chromium(III) complexes.
Propriétés
Numéro CAS |
94333-35-4 |
|---|---|
Formule moléculaire |
C15H9CrN6O12 |
Poids moléculaire |
517.26 g/mol |
Nom IUPAC |
chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/3C5H4N2O4.Cr/c3*8-3-1-2(4(9)10)6-5(11)7-3;/h3*1H,(H,9,10)(H2,6,7,8,11);/q;;;+3/p-3 |
Clé InChI |
RHYIFPUBQRHNAF-UHFFFAOYSA-K |
SMILES canonique |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


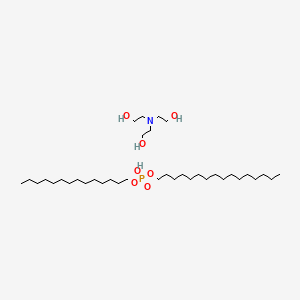
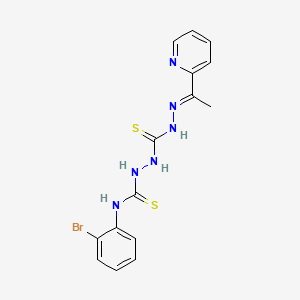
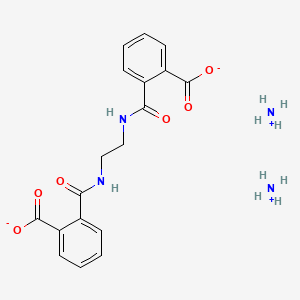
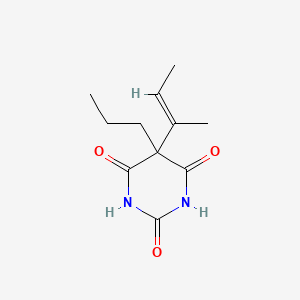
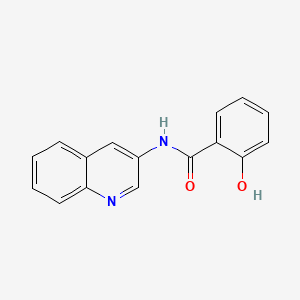
![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
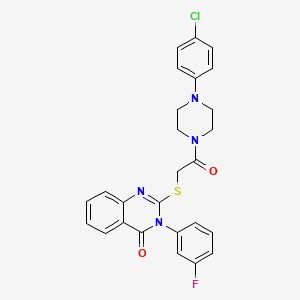



![4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane](/img/structure/B12712449.png)
